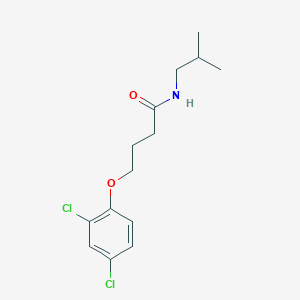
(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone
描述
(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone, commonly known as DMNQ, is a synthetic compound that has been used in scientific research for several decades. DMNQ is a member of the naphthoquinone family, which is known for its ability to undergo redox reactions and generate reactive oxygen species (ROS).
作用机制
DMNQ generates (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone by undergoing redox reactions with cellular components, such as NADH and NADPH. The generated (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone can then react with cellular proteins, lipids, and nucleic acids, leading to oxidative damage. DMNQ has been shown to induce oxidative stress by inhibiting the activity of mitochondrial respiratory chain complexes I and III, which results in the generation of O2•-.
生化和生理效应
DMNQ-induced oxidative stress has been shown to have several biochemical and physiological effects. DMNQ has been shown to induce apoptosis in cancer cells by activating the JNK (c-Jun N-terminal kinase) signaling pathway. DMNQ has also been shown to induce autophagy in cells by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway. DMNQ has been shown to induce inflammation by activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
实验室实验的优点和局限性
DMNQ has several advantages for lab experiments. DMNQ is a stable compound that can be easily synthesized and stored. DMNQ can be used to induce oxidative stress in cells in a dose-dependent manner. DMNQ has been extensively characterized for its biochemical and physiological effects. However, DMNQ also has some limitations for lab experiments. DMNQ can generate (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone non-specifically, which can lead to oxidative damage to cellular components other than the intended target. DMNQ can also induce toxicity in cells at high concentrations.
未来方向
DMNQ has several potential future directions for scientific research. DMNQ can be used to study the effects of oxidative stress on cellular processes in disease models, such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ can also be used to study the role of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in aging and longevity. DMNQ can be modified to generate (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in a targeted manner, which can reduce non-specific oxidative damage to cellular components. DMNQ can also be used to develop new therapeutic strategies for oxidative stress-related diseases.
合成方法
DMNQ can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 1-tetralone, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The final product is obtained by reduction with sodium borohydride. The purity of DMNQ can be determined by HPLC (High-Performance Liquid Chromatography) analysis.
科学研究应用
DMNQ has been extensively used in scientific research to study the role of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in cellular signaling pathways and oxidative stress-related diseases. DMNQ has been shown to induce oxidative stress by generating superoxide anion (O2•-) and hydrogen peroxide (H2O2) in cells. This property of DMNQ has been utilized to study the effects of oxidative stress on various cellular processes, including apoptosis, autophagy, and inflammation.
属性
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-20-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12H,8-9H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTJDCMWDKBJFO-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163054 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone | |
CAS RN |
59120-87-5, 49629-37-0 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59120-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methoxyphenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYBENZYLIDENE)-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















